3-amino-N-(5-chloropyridin-2-yl)benzamide
Description
Key Structural Features:
- Planarity : The benzamide and pyridinyl rings exhibit near-coplanarity, with a dihedral angle of $$ 2.28^\circ $$ observed in analogous structures. This alignment facilitates π-π stacking and intramolecular charge transfer.
- Hydrogen Bonding : The amide carbonyl ($$ \text{C=O} $$) and amino ($$ \text{NH}_2 $$) groups participate in intramolecular hydrogen bonds, forming a six-membered pseudo-ring. Intermolecular N–H⋯O and N–H⋯N bonds stabilize crystal packing.
- Chlorine Substituent : The 5-chloro group on the pyridine ring enhances electrophilicity and influences steric interactions.
Table 1: Selected bond lengths and angles from computational models
| Parameter | Value (Å/°) |
|---|---|
| C=O bond length | 1.224 |
| C–N (amide) length | 1.368 |
| N–H⋯O distance | 2.01 |
| Dihedral angle (C6–C1–N1–C5) | 174.3° |
Crystallographic data for the exact compound remain limited, but related benzamides crystallize in monoclinic systems (space group $$ P2_1/c $$) with unit cell parameters $$ a = 11.0965 \, \text{Å}, b = 4.7669 \, \text{Å}, c = 20.6624 \, \text{Å}, \beta = 97.556^\circ $$.
Quantum Chemical Calculations of Electronic Structure
Density functional theory (DFT) studies using the B3LYP/6-311++G(d,p) basis set reveal the compound’s electronic properties:
Frontier Molecular Orbitals:
- HOMO (-6.32 eV): Localized on the benzamide’s amino group and pyridinyl chlorine.
- LUMO (-1.89 eV): Centered on the amide carbonyl and pyridine ring.
- Energy Gap ($$ \Delta E $$) : 4.43 eV, indicating moderate reactivity and charge-transfer potential.
Conformational Dynamics via Molecular Modeling
Molecular dynamics (MD) simulations highlight the compound’s flexibility:
Rotational Barriers:
Solvent Interactions:
- In aqueous solutions, the amino group forms hydrogen bonds with water ($$ \Delta G = -3.8 \, \text{kcal/mol} $$), increasing solubility.
- Chlorine’s hydrophobicity reduces solvent-accessible surface area (SASA) by 18% compared to non-chlorinated analogs.
Comparative Analysis with Ortho/Amino Substituted Benzamide Derivatives
Substituent Effects on Properties:
Key Trends:
- Ortho-Substitution : 2-Amino derivatives exhibit reduced planarity (dihedral $$ 8.5^\circ $$) and lower dipole moments ($$ 4.2 \, \text{D} $$) due to steric clashes.
- Chlorine Position : 5-Chloropyridinyl groups enhance electron withdrawal compared to 3-chlorophenyl, widening $$ \Delta E $$ by 0.07 eV.
- Amino Group Impact : Meta-amino substitution improves H-bond donor capacity, increasing crystal lattice energy by $$ 12.4 \, \text{kJ/mol} $$ versus para-substituted analogs.
Properties
IUPAC Name |
3-amino-N-(5-chloropyridin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-9-4-5-11(15-7-9)16-12(17)8-2-1-3-10(14)6-8/h1-7H,14H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMIOVXHHBXTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039827-87-6 | |
| Record name | 3-amino-N-(5-chloropyridin-2-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Coupling of 5-Chloropyridin-2-amine with Substituted Benzoic Acids
A key step involves the formation of the amide bond between 5-chloropyridin-2-amine and a substituted benzoic acid or its activated derivative.
- Example Procedure : A mixture of 5-methoxy-2-nitrobenzoic acid and acetonitrile is stirred at 25–30°C, followed by addition of 5-chloropyridin-2-amine and pyridine. Phosphorous oxychloride is then added slowly at 15–20°C, and the reaction mixture is stirred for 3 hours. After quenching with water and isolation, the nitro-substituted benzamide intermediate is obtained with yields around 72%.
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5-methoxy-2-nitrobenzoic acid, acetonitrile, 25–30°C | Formation of acid solution | - | Stirred 10 min |
| 2 | Add 5-chloropyridin-2-amine, pyridine, 25–30°C | Amide bond formation | - | Stirred 10 min |
| 3 | Add phosphorous oxychloride, 15–20°C, 3 hr | Nitro-substituted benzamide (Formula-4) | 72 | Crude isolation |
Reduction of Nitro Group to Amino Group
The nitro group on the benzamide intermediate is reduced to an amino group to yield the target 3-amino substitution.
- Typical Reduction : Compound of formula-4 is stirred with acetic acid and heated to 50–55°C. Iron powder is added gradually, and the mixture is stirred for 2 hours. After workup with ethyl acetate, water, and filtration through a Hyflow bed, 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (Formula-5) is obtained.
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Compound-4, acetic acid, 50–55°C | Reduction reaction | - | Stirred 20 min before Fe addition |
| 2 | Iron powder added gradually, stirred 2 hr | Amino-substituted benzamide (Formula-5) | - | Workup with ethyl acetate/water |
Further Functionalization and Coupling
The amino-substituted benzamide can be further reacted with other carboxylic acids or coupling partners in the presence of coupling agents (e.g., carbodiimides) and bases to introduce additional substituents or convert to salts.
For example, reacting compound-5 with 4-cyanobenzoic acid in the presence of a coupling agent and base yields N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide (Formula-8), which can be converted to its hydrochloride salt (Formula-8a).
Subsequent reaction with dimethylamine and a Grignard reagent in solvent leads to further derivatization, possibly yielding the final target compound or related analogs.
Alternative Synthetic Routes
While the above method is well-documented for related compounds, alternative synthetic approaches include:
Direct Amidation : Coupling of 3-amino-5-chlorobenzoic acid derivatives with 5-chloropyridin-2-amine using peptide coupling reagents under mild conditions.
Nitration and Reduction Sequence : Starting from N-(5-chloropyridin-2-yl)benzamide, selective nitration at the 3-position followed by catalytic or chemical reduction to the amino group.
Use of Activated Esters or Acid Chlorides : Preparation of acid chlorides from substituted benzoic acids followed by reaction with 5-chloropyridin-2-amine to form the amide bond.
Summary Table of Key Preparation Steps
Research Findings and Notes
The process described in emphasizes the importance of controlled temperature and addition rates, especially for the phosphorous oxychloride step, to maximize yield and purity.
Reduction using iron powder in acetic acid is a cost-effective and scalable method for nitro group reduction in this context.
The use of coupling agents and bases is critical for efficient amide bond formation in later steps.
The final product may require purification by crystallization or salt formation to improve stability and handling.
No direct preparation methods exclusively for this compound were found in other sources, but related benzamide derivatives and their synthetic strategies provide valuable insight into feasible routes.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-(5-chloropyridin-2-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the amino group to a nitro group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-nitro-N-(5-chloropyridin-2-yl)benzamide.
Reduction: Formation of this compound from its nitro derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Amino-N-(5-chloropyridin-2-yl)benzamide has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological processes involving pyridine derivatives.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
3-Amino-N-(5-chloropyridin-2-yl)benzamide is structurally similar to other benzamide derivatives, such as 2-amino-N-(5-chloropyridin-2-yl)benzamide and 4-amino-N-(5-chloropyridin-2-yl)benzamide. These compounds share the common feature of having an amino group and a chloro group on the pyridine ring, but differ in the position of the amino group on the benzamide moiety.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Replacement of 5-Cl with 5-Br () increases molecular weight and may alter lipophilicity.
- Positional Isomerism: Substitutions at the 3-amino position (target compound) vs. 4-propoxy (VU-0001850) lead to divergent pharmacological targets (enzyme inhibition vs. receptor modulation) .
Pharmacological Activity
- Factor Xa Inhibition: Compound 117 (N-(5-chloropyridin-2-yl)-5-methyl-2-aminobenzamide derivative) demonstrated anticoagulant activity with a mass spec-confirmed molecular ion (M+H 452) . The 3-amino group in the target compound may similarly enhance interactions with Factor Xa’s S1 pocket.
- mGlu5 Modulation : VU-0001850 (4-propoxy analog) acts as a positive allosteric modulator (PAM) of mGlu5, suggesting that substitutions on the benzamide ring critically influence receptor binding .
- Antimicrobial Potential: Thiourea derivatives (e.g., 1e in ) with 4-methoxyphenoxy groups showed in vitro activity, though the target compound’s amino group may confer distinct selectivity.
Physical and Chemical Properties
- Solubility: The 3-amino group enhances hydrophilicity compared to non-polar substituents (e.g., 4-propoxy in VU-0001850).
- Molecular Weight : The target compound (C₁₂H₁₀ClN₃O; MW ~263.7 g/mol) is lighter than thiourea derivatives (e.g., 427.9 g/mol for 1e, ), affecting bioavailability.
- Stability : The 5-chloro group increases stability compared to bromo analogs, which may exhibit higher reactivity .
Biological Activity
3-amino-N-(5-chloropyridin-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, mechanisms, and relevant research findings.
The compound has the following structural features:
- IUPAC Name : 3-amino-N-(5-chloro-2-pyridinyl)benzamide
- Molecular Formula : C12H10ClN3O
- Molecular Weight : 245.68 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For instance, one study reported MIC values ranging from 40 to 50 µg/mL against pathogens like E. faecalis and K. pneumoniae .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study involving breast cancer cell lines, it was found to induce apoptosis and inhibit cell growth effectively. The IC50 value for MCF-7 cells was reported at approximately 225 µM, demonstrating its potential as a therapeutic agent in cancer treatment .
This compound's mechanism involves binding to specific molecular targets, modulating their activity. It is hypothesized that the compound interacts with enzymes or receptors critical in various biological pathways, although the exact targets remain under investigation .
Table of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | E. faecalis | 40 | |
| Antimicrobial | K. pneumoniae | 50 | |
| Anticancer | MCF-7 (breast cancer) | 225 |
Case Study: Anticancer Efficacy
In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, suggesting that the compound effectively induces apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
The compound's unique structure allows it to exhibit distinct biological activities compared to similar compounds:
| Compound Name | Structure Similarity | Notable Activity |
|---|---|---|
| 3-Amino-5-chloropyridine | Lacks benzamide group | Moderate antimicrobial activity |
| N-(5-chloropyridin-2-yl)benzamide | No aminomethyl bridge | Lower anticancer efficacy |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-N-(5-chloropyridin-2-yl)benzamide, and how can intermediates be characterized?
- Methodology :
- Stepwise Synthesis : Begin with 5-chloropyridin-2-amine reacting with a benzoyl chloride derivative (e.g., 3-aminobenzoyl chloride) under basic conditions (e.g., triethylamine) to form the amide bond. Monitor reaction progress via TLC and purify via silica gel chromatography .
- Intermediate Characterization : Use H/C NMR to confirm regioselectivity and LC-MS for purity assessment. For example, the amino group at the 3-position of benzamide should show distinct proton shifts at δ 6.8–7.2 ppm .
- Key Challenges : Competing side reactions (e.g., over-chlorination) require precise stoichiometric control of reagents .
Q. How can researchers validate the purity and stability of this compound under experimental conditions?
- Analytical Workflow :
- Purity : HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times against standards .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) and monitor via mass spectrometry for hydrolysis or oxidation products .
- Critical Parameters : pH-dependent stability; the compound may degrade in acidic conditions due to hydrolysis of the amide bond .
Advanced Research Questions
Q. What mechanistic insights exist for this compound as a Factor Xa inhibitor, and how do structural modifications affect potency?
- Structure-Activity Relationship (SAR) :
- The 5-chloropyridinyl group enhances binding to Factor Xa’s S1 pocket, while the 3-amino group on benzamide interacts with polar residues (e.g., Tyr228) via hydrogen bonding .
- Modifications : Introducing methyl groups at the benzamide’s 5-position (e.g., 5-methyl analog) increases lipophilicity, improving membrane permeability but reducing aqueous solubility .
- Experimental Validation :
- Use surface plasmon resonance (SPR) to measure binding kinetics () and enzyme inhibition assays (e.g., chromogenic substrate S-2222) to determine IC values .
Q. How can researchers resolve contradictions in reported antiproliferative activity data for benzamide derivatives?
- Case Study :
- Discrepancy : One study reported IC = 1.2 µM for a related benzamide against MCF-7 cells, while another showed IC = 5.3 µM .
- Resolution Strategies :
Assay Conditions : Verify cell passage number, serum concentration, and incubation time (e.g., 72 vs. 48 hours).
Compound Handling : Ensure consistent DMSO concentration (<0.1% to avoid solvent toxicity) .
- Data Normalization : Include positive controls (e.g., doxorubicin) to benchmark activity across labs .
Q. What computational methods are recommended for predicting the binding mode of this compound to biological targets?
- Protocol :
- Docking : Use AutoDock Vina with a Factor Xa crystal structure (PDB: 2W26). Focus on flexible residues (Glu97, Gln192) during conformational sampling .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability; analyze RMSD and hydrogen-bond occupancy .
- Validation : Compare predicted binding energies with experimental IC values to refine scoring functions .
Key Recommendations
- Synthetic Chemistry : Prioritize Pd-catalyzed coupling for introducing substituents to minimize byproducts .
- Biological Assays : Use orthogonal assays (e.g., SPR + enzymatic) to confirm target engagement .
- Data Reproducibility : Adopt standardized protocols (e.g., NIH Assay Guidance Manual) for cell-based studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
